![molecular formula C18H23BrN4O2S B4629252 ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)
ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate involves complex reactions, including the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. This process is characterized by spectroscopic and theoretical studies, indicating the compound's complexity and the intricate steps involved in its synthesis (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate has been analyzed through experimental and theoretical vibrational spectra, including FT-IR and Laser-Raman spectra. This analysis provides insights into the vibrational frequencies and geometric parameters (bond lengths, bond angles) of the molecule, offering a deeper understanding of its structure (İ. Koca et al., 2014).
Scientific Research Applications
Supramolecular Structures
Research on structurally similar compounds, such as those with pyrazolylbenzoate motifs, has focused on their ability to form hydrogen-bonded supramolecular structures. For example, a study by Portilla et al. (2007) explored the formation of hydrogen-bonded chains and frameworks in three substituted 4-pyrazolylbenzoates, indicating the potential for these compounds in the development of molecular assemblies and materials science applications (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Synthetic Methodologies
The synthesis and characterization of compounds containing pyrazole and benzoate functional groups have been described, providing valuable insights into chemical reactions and structural analysis. Koca et al. (2014) synthesized a related compound through a reaction involving pyrazole-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, followed by spectroscopic and theoretical studies (Koca, Sert, Gümüş, Kani, & Çırak, 2014).
Potential Biological Activities
The exploration of heteroarotinoids, which may include compounds with structural similarities to the specified chemical, has investigated their pharmacological activities. Waugh et al. (1985) synthesized and characterized selected heteroarotinoids, assessing their activity in reversing keratinization in vitamin A-deficient hamsters, indicating the potential for these compounds in therapeutic applications (Waugh, Berlin, Ford, Holt, Carrol, Schomber, Thompson, & Schiff, 1985).
properties
IUPAC Name |
ethyl 4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O2S/c1-4-25-17(24)14-6-8-15(9-7-14)21-18(26)20-10-5-11-23-13(3)16(19)12(2)22-23/h6-9H,4-5,10-11H2,1-3H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTRXSOBQYHQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C(=C(C(=N2)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]carbamothioyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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